

An In-depth Technical Guide to the Synthesis of Methylamino-PEG2-acid

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Compound of Interest

Compound Name: Methylamino-PEG2-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of **Methylamino-PEG2-acid**, a valuable bifunctional linker used in the development of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of **Methylamino-PEG2-acid** is achieved through a three-step process commencing with the commercially available N-Boc-protected amino-PEG2-alcohol. The synthetic route involves:

- N-Methylation: Introduction of a methyl group to the nitrogen of the Boc-protected amine.
- Oxidation: Conversion of the terminal primary alcohol to a carboxylic acid.
- Deprotection: Removal of the Boc protecting group to yield the final product as a salt.

This strategy is designed to be efficient and scalable, utilizing well-established chemical transformations.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative parameters.

The initial step involves the N-methylation of Boc-amino-PEG2-alcohol. A common and effective method for this transformation is the use of sodium hydride to deprotonate the amine, followed by quenching with methyl iodide.

Experimental Protocol:

- To a solution of Boc-amino-PEG2-alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert atmosphere.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
- The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
- Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford N-Boc-N-methylamino-PEG2-alcohol.

Table 1: Quantitative Data for N-Methylation

Parameter	Value	Reference
Starting Material	Boc-amino-PEG2-alcohol	Commercially Available
Reagents	Sodium Hydride, Methyl Iodide	[1]
Solvent	Anhydrous THF	[1]
Reaction Temperature	0 °C to Room Temperature	[1]
Reaction Time	12-16 hours	[1]
Typical Yield	85-95%	Estimated
Purity	>95% (after chromatography)	Estimated

The second step is the oxidation of the terminal alcohol of the N-methylated intermediate to a carboxylic acid. A mild and selective method utilizing TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst with sodium hypochlorite (NaOCl) as the oxidant is employed to prevent over-oxidation or side reactions.[2]

Experimental Protocol:

- Dissolve N-Boc-N-methylamino-PEG2-alcohol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
- To this solution, add potassium bromide (0.1 eq) and TEMPO (0.05 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium hypochlorite (10-15% available chlorine, 1.5 eq) while maintaining the temperature below 5 °C.
- Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

- Extract the product with DCM.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N-**methylamino-PEG2-acid**.

Table 2: Quantitative Data for Oxidation

Parameter	Value	Reference
Starting Material	N-Boc-N-methylamino-PEG2-alcohol	-
Reagents	TEMPO, NaOCl, KBr	[2]
Solvent	DCM / Saturated aq. NaHCO ₃	[2]
Reaction Temperature	0 °C	[2]
Reaction Time	2-4 hours	[2]
Typical Yield	90-98%	[2]
Purity	>95%	Estimated

The final step is the removal of the Boc protecting group to unmask the methylamino functionality. This is typically achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[3][4][5]

Experimental Protocol:

- Dissolve N-Boc-N-**methylamino-PEG2-acid** (1.0 eq) in anhydrous DCM.
- Add trifluoroacetic acid (TFA) (10-20 eq, or a 20-50% v/v solution in DCM).
- Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
- Upon completion, the solvent and excess TFA are removed under reduced pressure.
- The residue can be co-evaporated with toluene or diethyl ether to remove residual TFA.

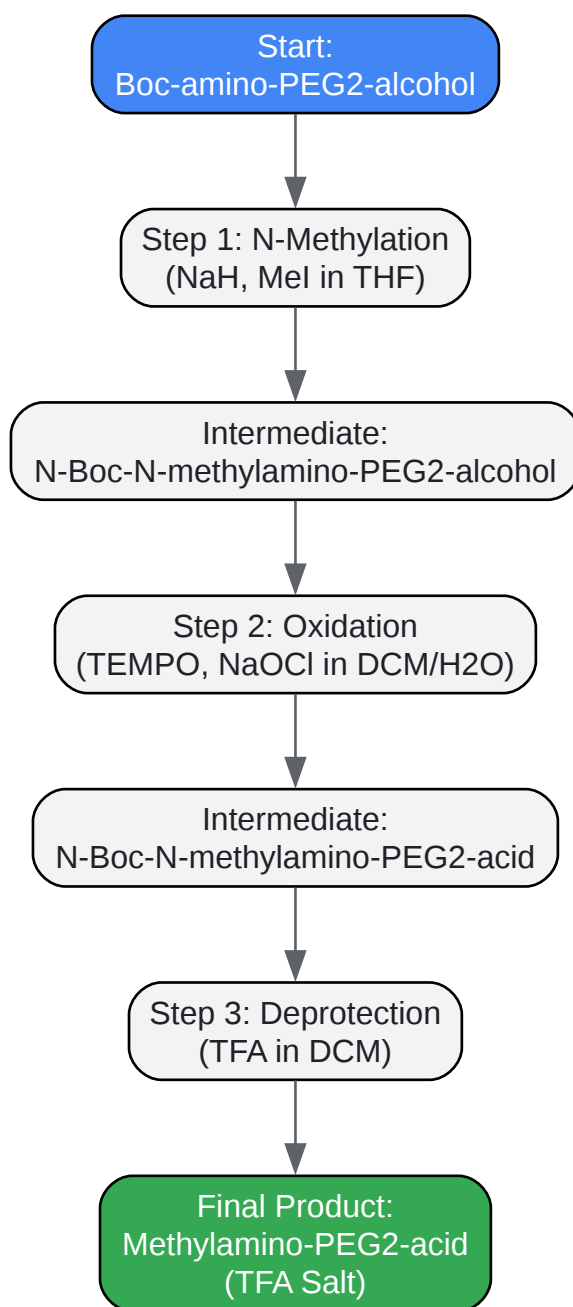
- The final product, **Methylamino-PEG2-acid**, is obtained as a TFA salt. If the hydrochloride salt is desired, a solution of HCl in dioxane or diethyl ether can be used instead of TFA.^[6]

Table 3: Quantitative Data for Boc Deprotection

Parameter	Value	Reference
Starting Material	N-Boc-N-methylamino-PEG2-acid	-
Reagent	Trifluoroacetic Acid (TFA)	^[3] ^[5]
Solvent	Dichloromethane (DCM)	^[3]
Reaction Temperature	Room Temperature	^[3] ^[4]
Reaction Time	1-2 hours	^[3]
Typical Yield	>95% (quantitative)	Estimated
Purity	>95%	Estimated

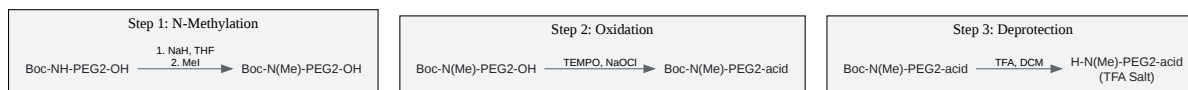
Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction scheme.



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Caption: Overall synthetic workflow for **Methylamino-PEG2-acid**.



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Caption: Detailed chemical reaction scheme.

This guide provides a comprehensive framework for the synthesis of **Methylamino-PEG2-acid**. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.

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